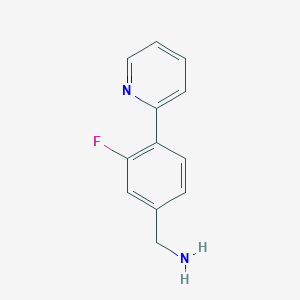

(3-Fluoro-4-pyridin-2-ylphenyl)methanamine

Descripción general

Descripción

(3-Fluoro-4-pyridin-2-ylphenyl)methanamine: is an organic compound that features a fluorine atom, a pyridine ring, and a phenyl group connected to a methanamine moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-4-pyridin-2-ylphenyl)methanamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and 2-bromopyridine.

Grignard Reaction: A Grignard reagent is prepared from 2-bromopyridine and magnesium in anhydrous ether. This reagent is then reacted with 3-fluorobenzaldehyde to form the corresponding alcohol.

Reduction: The alcohol is reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

(3-Fluoro-4-pyridin-2-ylphenyl)methanamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

Oxidation: Imine or nitrile derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Antidepressant and Anxiolytic Effects

FPPM has been investigated for its potential as an antidepressant and anxiolytic agent. Studies have shown that it exhibits a potent inhibitory effect on serotonin and noradrenaline reuptake, which are critical pathways in the treatment of mood disorders. The compound's ability to modulate neurotransmitter levels suggests that it could be a valuable candidate for developing new therapies for depression and anxiety disorders.

Toxicity Profile

Research indicates that FPPM has a low toxicity profile. Acute toxicity studies in animal models have demonstrated no significant adverse effects or mortality at tested doses, indicating its safety for further pharmacological exploration. Additionally, reproductive toxicity studies have shown no detrimental effects on fertility or offspring viability, making it a promising candidate for therapeutic applications.

Chemical Synthesis

Role in Organic Synthesis

FPPM serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the development of novel compounds with diverse functionalities. For instance, FPPM can be synthesized through reactions involving (3-fluoro-4-methoxyphenyl)boronic acid and pyridin-2-ylmethanamine, followed by purification methods such as column chromatography.

Development of Novel Materials

The compound's properties also make it suitable for developing new materials, particularly in electronics and telecommunications. Its stability and solubility in organic solvents can be advantageous for creating polymer composites that exhibit enhanced electrical properties.

Biological Research

Investigating Neurotransmitter Modulation

Ongoing research aims to explore FPPM's effects on various neurotransmitter systems beyond serotonin and noradrenaline. Studies are being conducted to assess its impact on dopamine and gamma-aminobutyric acid (GABA) modulation, which could provide insights into its broader pharmacological potential.

Cancer Research Potential

Preliminary investigations suggest that FPPM may have implications in cancer research, particularly regarding cell proliferation and apoptosis modulation. This area requires further exploration to establish definitive therapeutic roles.

Summary Table of Applications

| Field | Application | Notes |

|---|---|---|

| Pharmacology | Antidepressant/Anxiolytic | Inhibits serotonin/noradrenaline reuptake |

| Toxicology | Low toxicity profile | No significant adverse effects observed |

| Chemical Synthesis | Intermediate for organic synthesis | Facilitates development of novel compounds |

| Material Science | Development of polymer composites | Enhances electrical properties |

| Biological Research | Modulation of neurotransmitters | Potential role in cancer research |

| Future Research | Synthesis of analogues | Investigate agricultural applications |

Mecanismo De Acción

The mechanism of action of (3-Fluoro-4-pyridin-2-ylphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom and pyridine ring enhance its binding affinity and selectivity. The compound can modulate the activity of its targets by acting as an agonist or antagonist, depending on the context.

Comparación Con Compuestos Similares

Similar Compounds

- (3-Fluoro-4-pyridin-3-ylphenyl)methanamine

- (3-Fluoro-4-pyridin-4-ylphenyl)methanamine

- (3-Fluoro-4-pyridin-5-ylphenyl)methanamine

Uniqueness

(3-Fluoro-4-pyridin-2-ylphenyl)methanamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the design of selective ligands and inhibitors for various biological targets.

Actividad Biológica

(3-Fluoro-4-pyridin-2-ylphenyl)methanamine, often abbreviated as FPPM, is a novel compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This compound belongs to the class of amines and is characterized by its unique molecular structure, which includes a pyridine ring and a fluorine substituent. The molecular formula for FPPM is , with a molecular weight of 196.2 g/mol.

Pharmacological Potential

FPPM has been identified as a serotonin-noradrenaline reuptake inhibitor (SNRI) , suggesting its potential use in treating mood disorders such as depression and anxiety. Initial studies indicate that it exhibits a potent inhibitory effect on serotonin and noradrenaline reuptake, which are critical pathways in mood regulation.

Toxicity Profile

Toxicity studies have shown that FPPM possesses a low toxicity profile . In acute toxicity tests on rats, no significant adverse effects or mortality were observed, indicating its safety for further research. Reproductive toxicity assessments also revealed no negative impact on fertility or offspring viability.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of FPPM is crucial for optimizing its pharmacological properties. The presence of the fluorine atom is believed to enhance the compound's lipophilicity and metabolic stability, which are essential for drug efficacy .

Comparative Analysis of Related Compounds

| Compound Name | Activity Type | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | SNRI | N/A | Potential antidepressant effects |

| 3,5-Diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines | Antimycobacterial | 0.5 - 5 | Effective against Mycobacterium tuberculosis |

| 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives | Antiproliferative | 10 - 15 | Broad-spectrum activity across cancer cell lines |

Study on Antidepressant Effects

A recent study focused on the antidepressant potential of FPPM found that it significantly increased serotonin levels in animal models when administered at specific dosages. The findings suggest that FPPM may act similarly to established SNRIs like venlafaxine, providing a basis for further clinical investigation .

In Vitro Studies on Cell Viability

In vitro studies assessing the impact of FPPM on various cancer cell lines demonstrated promising antiproliferative activity. For instance, FPPM showed significant growth inhibition in breast cancer cell lines with IC50 values ranging from 15 to 25 µM . This indicates potential applications in oncology.

Future Directions for Research

The current state of research on FPPM highlights several avenues for future exploration:

- Expanded Pharmacological Testing : Further studies should explore the full spectrum of biological activities beyond serotonin and noradrenaline reuptake inhibition.

- Synthesis of Analogues : Developing new analogues of FPPM could enhance its efficacy and reduce potential side effects.

- Mechanistic Studies : Investigating the specific mechanisms through which FPPM exerts its biological effects will provide deeper insights into its therapeutic potential.

- Application in Other Disorders : Exploring the use of FPPM in treating other central nervous system disorders could broaden its therapeutic applications.

- Investigating Metabolic Pathways : Understanding how FPPM interacts with various metabolic pathways may reveal additional therapeutic targets.

Propiedades

IUPAC Name |

(3-fluoro-4-pyridin-2-ylphenyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2/c13-11-7-9(8-14)4-5-10(11)12-3-1-2-6-15-12/h1-7H,8,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAROTLXCZIQKBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(C=C(C=C2)CN)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1510479-35-2 | |

| Record name | 1-[3-fluoro-4-(pyridin-2-yl)phenyl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.